molecular formula C13H17N5O2 B2663630 N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide CAS No. 1257548-24-5

N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide

Cat. No.: B2663630
CAS No.: 1257548-24-5
M. Wt: 275.312
InChI Key: JTIRVBLIFYJXOF-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a synthetic organic compound that features both imidazole and pyrimidine moieties. These functional groups are known for their biological activity and are often found in pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with enzymes and receptors makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, the compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves a multi-step process:

    Formation of the Imidazole Moiety: Starting with a suitable imidazole precursor, the imidazole ring is synthesized through cyclization reactions.

    Attachment of the Propyl Chain: The imidazole ring is then alkylated with a propyl halide under basic conditions to form the N-(3-(1H-imidazol-1-yl)propyl) intermediate.

    Formation of the Pyrimidine Moiety: The pyrimidine ring is synthesized separately, often starting from a substituted pyrimidine precursor.

    Coupling Reaction: The final step involves coupling the N-(3-(1H-imidazol-1-yl)propyl) intermediate with the pyrimidine moiety using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyrimidine moieties are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced imidazole or pyrimidine derivatives.

    Substitution: Formation of substituted imidazole or pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine moieties can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-2-((4-chloropyrimidin-2-yl)oxy)acetamide: Similar structure but with a chlorine atom instead of a methyl group on the pyrimidine ring.

    N-(3-(1H-imidazol-1-yl)propyl)-2-((4-ethylpyrimidin-2-yl)oxy)acetamide: Similar structure but with an ethyl group instead of a methyl group on the pyrimidine ring.

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide is unique due to its specific combination of imidazole and pyrimidine moieties, which confer distinct biological activities. The presence of the methyl group on the pyrimidine ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(4-methylpyrimidin-2-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-11-3-5-16-13(17-11)20-9-12(19)15-4-2-7-18-8-6-14-10-18/h3,5-6,8,10H,2,4,7,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIRVBLIFYJXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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